2-Methyl-5-phenylbenzothiazole
Overview
Description
2-Methyl-5-phenylbenzothiazole is a chemical compound with the molecular formula C14H11NS . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2-arylbenzothiazoles, which includes 2-Methyl-5-phenylbenzothiazole, has been a significant area of research. The synthesis often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. Other methods include the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis
The molecular structure of 2-Methyl-5-phenylbenzothiazole consists of a benzothiazole ring fused with a phenyl group and a methyl group. The average mass of the molecule is 225.309 Da .Chemical Reactions Analysis
The chemical reactions involving 2-Methyl-5-phenylbenzothiazole are primarily related to its synthesis. The condensation of 2-aminobenzenethiol with various compounds and the cyclization of thioamide or CO2 are common synthetic pathways .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-5-phenylbenzothiazole include a molecular weight of 225.31 g/mol. More specific properties like melting point, boiling point, and density were not found in the retrieved data .Scientific Research Applications
Antitumor Properties
2-Methyl-5-phenylbenzothiazole, a type of 2-phenylbenzothiazole, demonstrates promising antitumor properties. Research indicates its potential against various cancer cell lines, such as lung, colon, and breast cancer cells. For instance, the study by (Mortimer et al., 2006) describes the synthesis of new 2-phenylbenzothiazoles, highlighting their significant antiproliferative activity against these cancer cell lines. Another study by (Bradshaw et al., 2002) emphasizes the use of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, again underlining their potential against breast and ovarian cancer.
Diagnostic Applications
2-Methyl-5-phenylbenzothiazole derivatives are also explored for diagnostic applications, particularly in imaging cancer. (Wang et al., 2006) discuss the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles, which could be used as probes for positron emission tomography (PET) to image tyrosine kinase in cancers.
Potential in Chemotherapy
The role of 2-Methyl-5-phenylbenzothiazole in chemotherapy is further supported by studies on its analogs. For instance, (Stojković et al., 2006) investigate novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts, finding significant cytotoxic activity against various carcinoma cell lines and in vivo antitumor activity.
Antimycobacterial Properties
Beyond cancer research, 2-Methyl-5-phenylbenzothiazole derivatives have been studied for their antimycobacterial properties. (Shinde et al., 2019) synthesized new 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives and reported good activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis.
Safety And Hazards
Future Directions
The future development trend and prospect of the synthesis of benzothiazoles, including 2-Methyl-5-phenylbenzothiazole, are anticipated to be related to green chemistry. This involves environmentally friendly synthetic approaches . The global market for 2-Methyl-5-phenylbenzothiazole is also expected to grow .
properties
IUPAC Name |
2-methyl-5-phenyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c1-10-15-13-9-12(7-8-14(13)16-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZZADDAFBFKBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5072301 | |
Record name | Benzothiazole, 2-methyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5072301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-phenylbenzothiazole | |
CAS RN |
71215-89-9 | |
Record name | 2-Methyl-5-phenylbenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71215-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzothiazole, 2-methyl-5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071215899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzothiazole, 2-methyl-5-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzothiazole, 2-methyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5072301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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